molecular formula C6H10ClN3O2 B1379885 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1820736-21-7

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B1379885
CAS No.: 1820736-21-7
M. Wt: 191.61 g/mol
InChI Key: QBILNQCDEONIKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with imidazolidine-2,4-dione under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds share the azetidine ring structure and may have similar chemical properties and reactivity.

    Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core and may have similar biological activities.

The uniqueness of this compound lies in its combined structure, which may confer unique properties and applications compared to its individual components .

Biological Activity

3-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride, a compound belonging to the class of hydantoins, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including anticancer, antibacterial, and metabolic effects.

Chemical Structure and Properties

The compound features a bicyclic structure comprising an azetidine ring and an imidazolidine ring with two carbonyl groups, contributing to its biological activity. The hydrochloride form enhances its solubility and bioavailability.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight195.6 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. A study highlighted that certain thiazolidin derivatives showed potent antiproliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast) cells .

Case Study: Antiproliferative Effects

  • Compound Tested : 3-(Azetidin-3-yl)imidazolidine-2,4-dione derivatives
  • Cell Lines : A549, HepG2, MCF-7
  • IC₅₀ Values : Demonstrated lower IC₅₀ values compared to standard chemotherapy agents like irinotecan.

Antibacterial Activity

The compound's antibacterial effects have been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies suggest that derivatives of 3-(Azetidin-3-yl)imidazolidine-2,4-dione show promising activity against bacterial strains, indicating potential use in treating infections .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Salmonella typhi15 μg/mL

Metabolic Effects

Emerging research suggests that compounds similar to 3-(Azetidin-3-yl)imidazolidine-2,4-dione may enhance glucose uptake and exhibit insulin-sensitizing properties. In rodent models of insulin resistance, these compounds improved metabolic parameters such as hyperglycemia and hyperlipidemia .

Case Study: Insulin Sensitization

  • Model : High-carbohydrate diet-induced insulin-resistant mice
  • Outcomes :
    • Decreased blood glucose levels
    • Improved lipid profiles
    • Enhanced plasma leptin levels

The biological mechanisms underlying the activities of 3-(Azetidin-3-yl)imidazolidine-2,4-dione are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation in cancer cells. Additionally, its antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer proliferation and bacterial growth inhibition. These studies provide insights into the potential efficacy of the compound as a therapeutic agent.

Properties

IUPAC Name

3-(azetidin-3-yl)imidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-5-3-8-6(11)9(5)4-1-7-2-4;/h4,7H,1-3H2,(H,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBILNQCDEONIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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